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Compound of Interest

Compound Name: Keverprazan

Cat. No.: B15591018

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing relevant animal models for
the preclinical pharmacodynamic assessment of Keverprazan, a novel potassium-competitive
acid blocker (P-CAB). The protocols outlined below are designed to facilitate the evaluation of
Keverprazan's efficacy in inhibiting gastric acid secretion, a critical step in its development for
treating acid-related disorders.

Introduction to Keverprazan

Keverprazan is a member of the P-CAB class of drugs, which suppress gastric acid secretion
by competitively inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[1][2] Unlike
proton pump inhibitors (PPIs), which require activation in an acidic environment and bind
irreversibly, P-CABs offer a rapid onset of action and reversible inhibition.[1][3] Keverprazan
has been shown to provide potent, stable, and long-lasting inhibition of gastric acidity.[4][5][6]
Preclinical studies in rats have indicated its effectiveness in inhibiting gastric acid secretion,
demonstrating a more potent and longer-lasting effect compared to lansoprazole.[7][8]

Mechanism of Action: Signaling Pathway

Keverprazan directly targets the final step in the gastric acid secretion pathway. The following
diagram illustrates the mechanism of action of P-CABs like Keverprazan.
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Mechanism of Keverprazan's potassium-competitive inhibition.

Recommended Animal Models and Experimental
Protocols

The selection of an appropriate animal model is crucial for obtaining meaningful
pharmacodynamic data. Rats and dogs are commonly used species for studying gastric acid
secretion and the effects of acid-suppressing drugs.

Pylorus-Ligated (Shay) Rat Model

This acute model is widely used to assess the antisecretory activity of a compound by
measuring the accumulation of gastric acid following ligation of the pylorus.[9][10][11]

Experimental Workflow:

Fast rats for 24-36h Administer Keverprazan Anesthetize and Maintain for 4-19h Euthanize and Measure volume, pH,
(water ad libitum) or Vehicle (p.o. ori.v.) ligate pylorus collect gastric contents and total acidity
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Workflow for the pylorus-ligated rat model.

Detailed Protocol:

o Animal Preparation: Male Sprague-Dawley or Wistar rats (200-250 g) are fasted for 24-36
hours with free access to water to ensure an empty stomach.[12]

e Drug Administration: Administer Keverprazan at various doses or the vehicle control orally
(p.0.) or intravenously (i.v.) 30-60 minutes prior to the surgical procedure.

e Surgical Procedure:

[¢]

Anesthetize the rats using an appropriate anesthetic (e.g., ketamine/xylazine cocktail i.p.).

[e]

Perform a midline laparotomy to expose the stomach.

o

Carefully ligate the pyloric sphincter at its junction with the duodenum using a silk suture,
avoiding damage to the blood vessels.[12]

Close the abdominal incision with sutures.

o

 Incubation Period: Allow the animals to recover in individual cages for a period of 4 to 19
hours.[9][11]

o Sample Collection:

o Euthanize the animals via CO2 asphyxiation.

o Dissect and remove the stomach.

o Collect the accumulated gastric contents into a graduated centrifuge tube.
e Pharmacodynamic Analysis:

o Gastric Volume: Measure the volume of the collected gastric juice.

o Gastric pH: Determine the pH of the gastric juice using a pH meter.
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o Total Acidity: Titrate an aliquot of the gastric juice with 0.01 N NaOH using a suitable
indicator (e.g., phenolphthalein) to determine the total acid output.

o Ulcer Index: The stomach can be opened along the greater curvature to macroscopically
assess for ulcer formation.[10]

Conscious Gastric Perfusion Rat Model

This model allows for the continuous measurement of gastric acid secretion in conscious
animals, providing a more physiological assessment of drug efficacy over time.

Experimental Workflow:

Implant gastric Allow for post-operative Perfuse stomach with saline Infuse secretagogue Administer Keverprazan Titrate collected perfusate
and duodenal cannulas recovery and collect effluent (e.g., histamine) i.v. or Vehicle to determine acid output

Click to download full resolution via product page

Workflow for the conscious gastric perfusion rat model.

Detailed Protocol:
e Surgical Preparation:
o Anesthetize male Sprague-Dawley rats.

o Surgically implant chronic cannulas into the esophagus and duodenum for stomach
perfusion.

o Allow for a sufficient post-operative recovery period.
o Experimental Setup:
o Place the conscious and restrained rat in a suitable apparatus.

o Begin perfusion of the stomach with saline through the esophageal cannula and collect the
perfusate from the duodenal cannula at regular intervals (e.g., every 15 minutes).
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¢ Stimulation of Acid Secretion:

o After a baseline collection period, stimulate gastric acid secretion with a continuous
intravenous infusion of a secretagogue such as histamine or pentagastrin.[6][13]

» Drug Administration: Once a stable stimulated acid secretion is achieved, administer
Keverprazan or the vehicle.

e Pharmacodynamic Analysis:
o Collect the gastric perfusate at regular intervals post-dosing.
o Determine the acid concentration in each sample by titration with a standardized base.

o Calculate the acid output over time to evaluate the onset, magnitude, and duration of the
inhibitory effect of Keverprazan.

Anesthetized Dog Model with Gastric pH Monitoring

Dogs are a suitable non-rodent species for pharmacodynamic studies of acid suppressants due
to physiological similarities to humans. This model involves direct measurement of intragastric
pH.

Detailed Protocol:
e Animal Preparation:

o Fast male Beagle dogs overnight with free access to water.[14]
e Instrumentation:

o Anesthetize the dogs.

o Place a pH electrode into the stomach via a gastric fistula or endoscopy for continuous pH
monitoring.[15][16]

e Stimulation of Acid Secretion:
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o Administer a secretagogue, such as histamine or pentagastrin, intravenously to induce

and maintain a stable acidic gastric environment.[1]

e Drug Administration: Administer Keverprazan or vehicle orally or intravenously.

e Pharmacodynamic Analysis:

o Continuously record the intragastric pH for a defined period after drug administration.

o Key parameters to analyze include the time to reach a target pH (e.g., pH > 4), the

duration of time the pH remains above the target, and the mean pH over specific time

intervals.

Data Presentation

Quantitative data from these experiments should be summarized in a clear and structured

format to allow for easy comparison of dose-dependent effects and comparison with other

compounds.

Table 1: Effect of Keverprazan on Gastric Acid Secretion in the Pylorus-Ligated Rat Model

(HNlustrative Data)

Dose

Gastric

Total

Treatment ] o Inhibition of
(mgl/kg, Volume Gastric pH Acidity -
Group Acidity (%)
p.o.) (mL) (mEq/L)
Vehicle
- 85+1.2 1.8+0.2 110+ 15 -
Control
Keverprazan 1 6.2+0.9 35+04 65+ 10 40.9
Keverprazan 3 41 +0.7 5205 308 72.7
Keverprazan 10 2505 6.8+0.3 12+£5 89.1
Vonoprazan
3 39+0.6 55+04 28+7 74.5
(Ref.)
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Data are presented as mean = SD. The data for Keverprazan is hypothetical and for illustrative

purposes, while the Vonoprazan data is based on reported preclinical findings for comparison.

[4]

Table 2: Effect of Keverprazan on Histamine-Stimulated Gastric Acid Secretion in Conscious

Gastric Perfusion Rats (Illustrative Data)

Treatment Group

Dose (mg/kg, i.v.)

Peak Acid Output
(MEQg/15 min)

Duration of
Inhibition (min)

Vehicle Control 152+25

Keverprazan 0.3 8.1+1.8 >120
Keverprazan 1 3511 > 240
Keverprazan 3 1.2+05 > 360

Data are presented as mean + SD. This data is hypothetical and for illustrative purposes.

Table 3: Effect of Keverprazan on Intragastric pH in Anesthetized Dogs (lllustrative Data)

Treatment Group

Dose (mglkg, p.o.)

Time to reach pH >
4 (min)

% Time pH > 4
(over 6 hours)

Vehicle Control > 360 <5
Keverprazan 0.5 45+ 10 65+ 8
Keverprazan 1 308 85+6
Tegoprazan (Ref.) 1 60 ~90

Data are presented as mean + SD. The data for Keverprazan is hypothetical and for illustrative

purposes. Tegoprazan data is based on published preclinical studies.[1]

Conclusion

The described animal models and protocols provide a robust framework for the preclinical

pharmacodynamic evaluation of Keverprazan. By systematically assessing its impact on
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gastric acid secretion, researchers can generate the necessary data to support its clinical
development for the treatment of acid-related disorders. The use of both rat and dog models
will provide a comprehensive understanding of Keverprazan's in vivo efficacy and potency.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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keverprazan-pharmacodynamics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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